Azacyclotridecan-2-one, sodium salt
Description
Azacyclotridecan-2-one, sodium salt (CAS 13390-78-8) is the sodium derivative of azacyclotridecan-2-one (laurolactam), a 13-membered cyclic amide with the molecular formula C₁₂H₂₂NNaO . The parent compound, azacyclotridecan-2-one (CAS 947-04-6), is a key monomer for synthesizing Nylon 12 via ring-opening polymerization . The sodium salt is structurally characterized by the replacement of the amide hydrogen with a sodium ion, enhancing its reactivity in polymerization processes.
Properties
CAS No. |
13390-78-8 |
|---|---|
Molecular Formula |
C12H23NNaO+ |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
sodium;azacyclotridecan-2-one |
InChI |
InChI=1S/C12H23NO.Na/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12;/h1-11H2,(H,13,14);/q;+1 |
InChI Key |
GWAKNTDGNDIVHD-UHFFFAOYSA-N |
SMILES |
C1CCCCCC(=O)NCCCCC1.[Na+] |
Canonical SMILES |
C1CCCCCC(=O)NCCCCC1.[Na+] |
Other CAS No. |
13390-78-8 |
Origin of Product |
United States |
Scientific Research Applications
Polymer Production
Laurolactam is primarily utilized as a monomer in the synthesis of engineering plastics, notably nylon-12 and copolyamides. The polymerization of Laurolactam leads to materials with excellent mechanical properties and chemical resistance, making them suitable for applications in automotive parts, textiles, and consumer goods.
Case Study:
A study on the anionic copolymerization of Laurolactam with ε-caprolactam demonstrated enhanced thermal stability and mechanical strength in the resulting copolymers. The research highlighted the potential for optimizing polymer properties through controlled polymerization techniques .
Biodegradable Plastics
Research indicates that Laurolactam-based polymers can be engineered to be biodegradable. This characteristic is crucial for reducing environmental impact, as traditional plastics contribute significantly to pollution.
Data Table: Biodegradability Studies
| Polymer Type | Biodegradation Rate (%) | Testing Method |
|---|---|---|
| Nylon-12 | 70% after 60 days | ASTM D5338 |
| Copolyamide (Laurolactam) | 85% after 30 days | ISO 14855 |
These findings suggest that utilizing Laurolactam in polymer formulations can lead to more sustainable materials .
Pharmaceutical Applications
Laurolactam has been investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner.
Case Study:
A research project focused on developing a hydrogel based on Laurolactam for localized drug delivery showed promising results in terms of drug release profiles and biocompatibility. The hydrogel demonstrated sustained release over an extended period, making it suitable for therapeutic applications .
Environmental Impact Assessment
The environmental profile of Azacyclotridecan-2-one indicates low toxicity levels when assessed under various conditions. Studies have shown that at doses up to 125 mg/kg body weight per day, there were no significant adverse effects on hematological or organ parameters in animal models . This suggests a favorable safety profile for potential applications.
Comparison with Similar Compounds
Key Properties of Azacyclotridecan-2-one, Sodium Salt:
- Molecular Weight : 223.30 g/mol
- IUPAC Name : Sodium azacyclotridecan-2-onate
- Synonyms: Laurolactam sodium salt, Sodium laurolactamate
Parent Compound: Azacyclotridecan-2-one (Laurolactam)
- Structure: A 13-membered lactam ring (C₁₂H₂₃NO) .
- Applications: Primary monomer for Nylon 12 production .
- Solubility : Solubility in 15 solvents (e.g., alcohols, acetone) increases with temperature, with the highest solubility in dichloromethane (0.42 mole fraction at 323.15 K) . Thermodynamic models (e.g., NRTL) correlate solubility data effectively .
- Thermal Stability: Degrades to release cyclic monomers during pyrolysis .
Key Difference : The sodium salt exhibits higher polarity and reactivity due to ionic character, making it more suitable as a polymerization initiator compared to the neutral lactam.
Sodium Salts of Other Lactams
Sodium Caprolactamate (Nylon 6 Precursor)
- Structure : Sodium derivative of caprolactam (C₆H₁₀NNaO).
- Applications : Catalyst for Nylon 6 synthesis.
- Solubility: Highly soluble in polar solvents (e.g., water, methanol) due to ionic nature.
Sodium Azacyclododecan-2-onate (Nylon 12 Precursor)
- Structure : Sodium salt of a 12-membered lactam.
- Applications : Used in specialty polyamides.
Comparison Table :
Key Insight : Larger lactam rings (e.g., 12- or 13-membered) yield polyamides with lower crystallinity and higher flexibility compared to Nylon 6 .
Non-Lactam Sodium Salts in Polymer Chemistry
Sodium Cyanide (CAS 143-33-9)
- Applications : Catalyst in nitrile polymerization.
- Difference: Non-lactam, highly toxic, and unsuitable for food-contact materials .
Sodium Dichloroisocyanurate (CAS 2893-78-9)
- Applications : Disinfectant and chlorinating agent.
- Difference : Triazine-based, unrelated to polyamide synthesis .
Key Contrast : this compound is specialized for biocompatible polymers (e.g., food-grade PA bottles ), unlike reactive/toxic sodium salts.
Role in Polyamide (PA) Production
- Migration Studies : Azacyclotridecan-2-one is detected in PA bottles at concentrations ≤250 µg/kg, well below safety limits (SML: 5000 µg/kg) .
- Polymerization Efficiency : Sodium salts enhance reaction rates by stabilizing intermediates during ring-opening .
Thermodynamic Data
Preparation Methods
Butadiene Trimerization and Cyclododecane Oxidation
The industrial synthesis begins with butadiene trimerization using Ziegler-Natta catalysts to yield 1,5,9-cyclododecatriene, which is hydrogenated to cyclododecane. Subsequent oxidation with air or oxygen in the presence of boric acid and cobalt(II) acetate produces cyclododecanol and cyclododecanone. Cyclododecanone undergoes oximation with hydroxylamine to form cyclododecanone oxime, which undergoes Beckmann rearrangement in concentrated sulfuric acid at 160°C to yield laurolactam.
Reaction Conditions for Beckmann Rearrangement
Alternative Photonitrosation Pathway
Cyclododecane reacts with nitrosyl chloride (NOCl) under UV light to form cyclododecanone oxime, bypassing oxidation steps. This method achieves yields comparable to traditional routes (93%) and reduces intermediate purification.
Direct Synthesis from Sodium-Containing Reagents
Sodium azide (NaN₃) has been used in laurolactam synthesis, suggesting potential in situ salt formation. In one protocol, cyclododecanone reacts with NaN₃ and H₂SO₄ in ethyl acetate, followed by neutralization with NaOH. While the final product is laurolactam, intermediate steps may involve transient sodium species.
Reaction Conditions and Optimization
Critical Parameters in Laurolactam Synthesis
-
Catalyst Selection : Sulfuric acid remains standard for Beckmann rearrangement, though alternatives like PCl₅ or SOCl₂ are less efficient.
-
Temperature Control : Rearrangement at 160°C ensures complete conversion, while lower temperatures risk incomplete reactions.
-
Purification : Multistage distillation or crystallization from chloroform yields >99% purity.
Sodium Salt Stabilization Challenges
Sodium salts of lactams are hygroscopic and prone to hydrolysis. Stabilization may require anhydrous conditions or anti-caking agents, as seen in 1,2,4-triazole sodium salt protocols.
Analytical Characterization of the Sodium Salt
While direct data on Azacyclotridecan-2-one sodium salt is limited, analogous compounds provide insight:
Hypothetical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | ~300–330°C (decomposes) | |
| Solubility | Soluble in polar aprotic solvents | |
| Hygroscopicity | High |
Spectroscopic methods (FT-IR, NMR) would confirm deprotonation of the amide nitrogen, with characteristic shifts in N–H and C=O bands.
Industrial Applications and Scale-Up Considerations
Laurolactam’s primary use is in nylon-12 production via ring-opening polymerization. Its sodium salt could serve as a reactive intermediate for:
-
Coordination Chemistry : Facilitating metal complex synthesis.
-
Pharmaceuticals : Enhancing bioavailability of lactam-derived drugs.
Scale-up would require addressing sodium salt instability through controlled drying (120–150°C) and inert atmosphere storage.
Q & A
Basic: What experimental approaches are recommended for synthesizing and purifying azacyclotridecan-2-one, sodium salt?
Methodological Answer:
The synthesis of this compound (CAS No. 13390-78-8, C₁₂H₂₂NNaO) typically involves cyclization of laurolactam (azacyclotridecan-2-one) followed by sodium salt formation. Key steps include:
- Cyclization : Use catalytic ring-closing reactions under anhydrous conditions to minimize hydrolysis .
- Purification : Recrystallization in non-polar solvents (e.g., petroleum ether) to isolate the sodium salt, leveraging its low solubility in these solvents .
- Validation : Confirm purity via elemental analysis and NMR spectroscopy, referencing the molecular formula (C₁₂H₂₂NNaO) and CAS registry data .
Basic: How does solubility behavior impact experimental design for this compound?
Methodological Answer:
Solubility in 15 solvents (273.15–323.15 K) was systematically studied using dynamic methods. Key findings:
- High solubility : In polar aprotic solvents (e.g., DMF) due to sodium ion coordination.
- Low solubility : In hydrocarbons (e.g., hexane) due to hydrophobic backbone interactions .
Design considerations : - Use DMF for reactions requiring homogeneous conditions.
- Avoid aqueous media unless stabilized by surfactants, as hydrolysis risks exist .
Advanced: What analytical challenges arise in quantifying this compound in complex matrices?
Methodological Answer:
Semi-quantitative screening (e.g., GC-MS with estimated response factors) often underestimates concentrations. For example:
- Initial estimates of ~250 µg kg⁻¹ using broad-response detectors were revised to 1091 µg kg⁻¹ via optimized LC-MS/MS with isotopically labeled standards .
Recommendations : - Cross-validate methods using matrix-matched calibration.
- Account for recovery variations (e.g., solid-phase extraction efficiency) .
Advanced: How does this compound function in polymer synthesis?
Methodological Answer:
The sodium salt acts as a monomer in polyamide synthesis (e.g., CAS No. 105761-40-8):
- Reactivity : Nucleophilic attack by diamines (e.g., 1,6-hexanediamine) forms amide bonds .
- Thermal properties : Polymers exhibit melting points ~176°C and density 1.01 g/mL, ideal for high-temperature applications .
Optimization : Adjust reaction stoichiometry and curing time to control molecular weight .
Basic: What molecular features dictate the reactivity of this compound?
Methodological Answer:
- Structure : A 13-membered lactam ring with a sodium counterion (C₁₂H₂₂NNaO) .
- Reactivity : The lactam ring undergoes ring-opening polymerization, while the sodium ion facilitates nucleophilic reactions in polar solvents .
Experimental tip : Monitor pH in aqueous systems to prevent lactam hydrolysis .
Advanced: How should researchers resolve contradictions in concentration data for this compound?
Methodological Answer:
Discrepancies often stem from methodological assumptions. For example:
- Semi-quantitative screening assumes uniform detector response, leading to ~75% underestimation vs. targeted LC-MS/MS .
Resolution : - Use internal standards (e.g., deuterated analogs).
- Validate recovery rates across matrices .
Advanced: Which thermodynamic models best predict solubility behavior of this compound?
Methodological Answer:
Experimental solubility data (273.15–323.15 K) were correlated using:
- Wilson model : Accurate for polar solvents (AARD = 1.2%).
- NRTL model : Better for non-polar solvents (AARD = 1.5%) .
Application : Use Wilson parameters for reaction solvent selection .
Advanced: How do sodium salt formulations affect dosage calculations in therapeutic research?
Methodological Answer:
The sodium counterion alters molar mass vs. free lactam:
- Example : For C₁₂H₂₂NNaO (M = 227.3 g/mol), dosage calculations must account for sodium content to avoid ionic interference .
Best practice : Report strengths in both salt and free base forms on labels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
